5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline
Description
5-Benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure includes a benzyl group at position 5, a 4-ethoxyphenyl substituent at position 3, and a fluorine atom at position 7. The ethoxy group enhances lipophilicity and metabolic stability, while the fluorine atom may improve binding affinity and bioavailability through electronic effects .
Pyrazolo[4,3-c]quinolines are recognized for diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects .
Properties
IUPAC Name |
5-benzyl-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-20-11-8-18(9-12-20)24-22-16-29(15-17-6-4-3-5-7-17)23-13-10-19(26)14-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPIHYQQCQGBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully saturated compounds.
Scientific Research Applications
5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Pyrazolo[4,3-c]Quinoline Derivatives
Substituent Effects on Activity
Position 3 Modifications
- 4-Fluorophenyl (): Electron-withdrawing fluorine enhances metabolic stability but may reduce NO inhibition compared to ethoxy-substituted analogs .
- Amino Groups (): 3-Amino derivatives (e.g., compound 2a) show high potency but severe cytotoxicity, limiting therapeutic utility .
Position 5 Modifications
- Benzyl vs. The unsubstituted benzyl group in the target compound may offer a balance between bioavailability and target engagement.
Position 8 Modifications
- Fluorine (Target Compound) : Fluorine’s electronegativity and small size improve binding to hydrophobic pockets in enzymes (e.g., COX-2 or PDE4) .
- Ethoxy () : Ethoxy substituents enhance metabolic stability compared to methoxy, as seen in ELND006/ELND007 .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups at Position 8 : Fluorine or sulfonyl groups (e.g., ELND006) enhance enzyme inhibition by stabilizing charge interactions .
Polar Substituents at Position 3 : Ethoxy and methoxy groups improve solubility and reduce off-target toxicity compared to halogens .
Benzyl Derivatives at Position 5 : Bulky substituents (e.g., 3-methylbenzyl in ) may hinder binding to flat enzymatic pockets, whereas simpler benzyl groups optimize steric compatibility .
Biological Activity
5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
The unique combination of a benzyl group, ethoxyphenyl moiety, and a fluorine atom contributes to its biological properties.
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler pyrazoloquinoline derivatives. The mechanism of action is believed to involve the interaction with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. Preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Antimicrobial Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentrations (MIC) : The compound has shown promising activity against various bacterial strains with MIC values comparable to established antibiotics. For example, certain derivatives have demonstrated MIC values as low as 6.68 µM against Mycobacterium tuberculosis .
| Compound | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis | 6.68 | |
| Other Derivatives | P. mirabilis | 15.62 |
Anti-inflammatory Activity
Studies have shown that pyrazoloquinoline derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating potential anti-inflammatory properties:
- The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) was observed in certain derivatives, suggesting their role in reducing inflammation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazoloquinoline derivatives, including our compound of interest. Results indicated significant activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : In vitro studies highlighted the ability of certain derivatives to significantly reduce LPS-induced inflammation in macrophage models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
